

A Researcher's Guide to Specificity of Phospho-TAK1 (Thr187) Antibodies

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Compound of Interest

Compound Name: *Tak 187*

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For researchers, scientists, and drug development professionals studying the intricate signaling pathways involving Transforming Growth Factor- β -activated kinase 1 (TAK1), the ability to specifically detect its activated form is paramount. Phosphorylation at Threonine 187 (Thr187) within the activation loop of TAK1 is a critical event for its kinase activity. Consequently, antibodies that can precisely identify this post-translational modification are indispensable tools. This guide provides a comparative overview of commercially available phospho-TAK1 (Thr187) antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.

Comparative Analysis of Phospho-TAK1 (Thr187) Antibodies

The following table summarizes key features and validation data for several commercially available phospho-TAK1 (Thr187) antibodies. This information has been compiled from manufacturer datasheets and available publications. It is important to note that performance can vary depending on the specific application and experimental conditions.

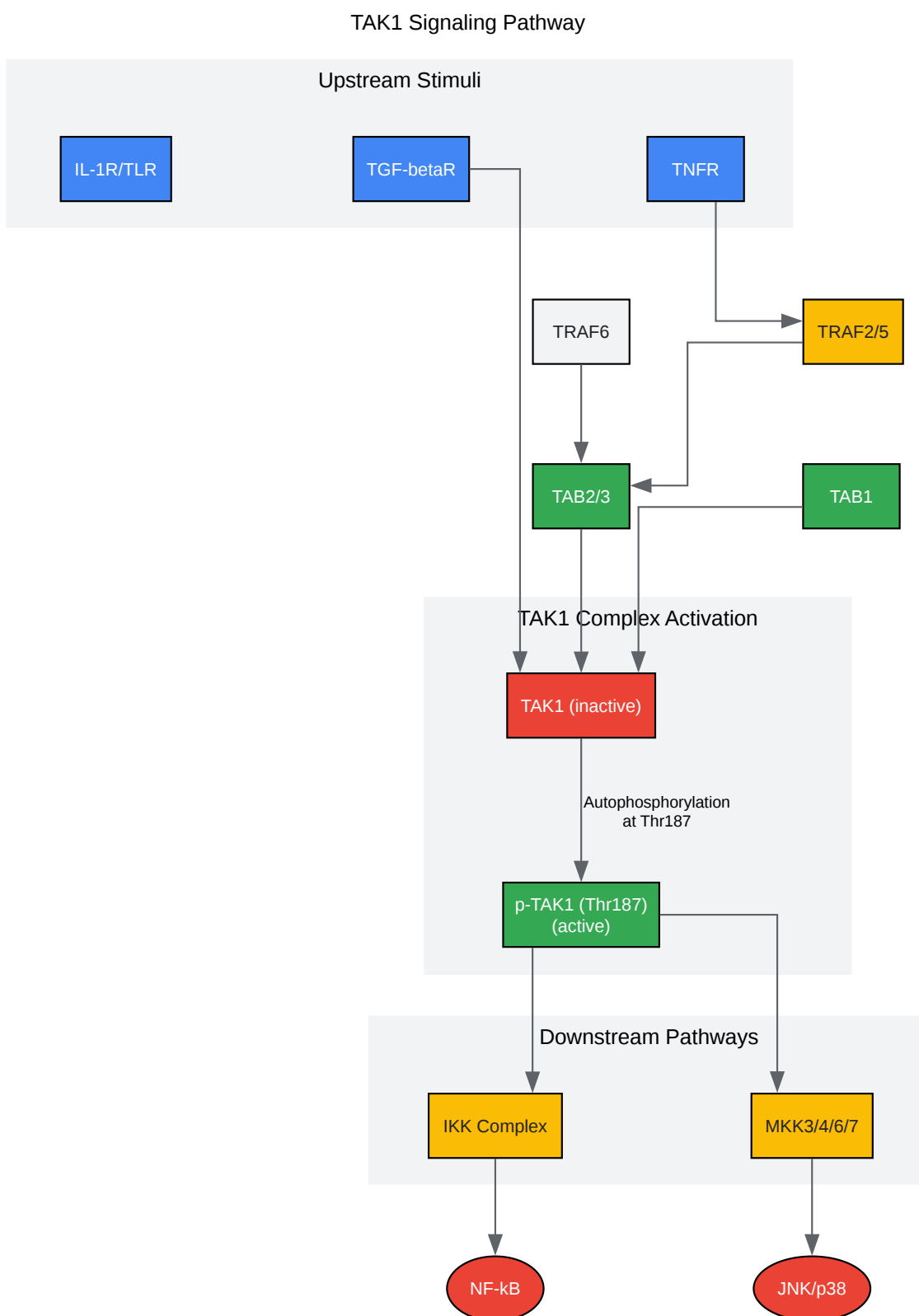
Antibody	Vendor	Catalog #	Clonality	Host	Immuno gen	Validate d Applicati ons	Reporte d Specificit y & Notes
Phospho-TAK1 (Thr187) Antibody	Cell Signaling Technology	4536	Polyclon al	Rabbit	Synthetic phospho peptide surroundi ng Thr187 of human TAK1	Western Blot (WB)	Detects endogen ous levels of TAK1 only when phosphor ylated at threonine 187. [1] [2]
Phospho-TAK1 (Thr187) Recombi nant Monoclo nal Antibody (206)	Proteinte ch	81785-1-RR	Recombi nant Monoclo nal	Rabbit	Peptide	WB, Flow Cytometr y (FC), ELISA	Validated in WB with Calyculin A-treated HEK-293 and HeLa cells, showing a clear increase in signal upon phosphat ase inhibition. [3]

Phospho-TAK1 (Thr187) Polyclonal Antibody	Thermo Fisher Scientific (Invitrogen)	PA5-40229	Polyclonal	Rabbit	Synthesized peptide derived from human Tak1 around the phosphorylation site of T187	WB, Immunohistochemistry (IHC), ELISA	Reacts with Human, Mouse, and Rat samples. [4]
Phospho-TAK1 (Thr184/Thr187) Antibody	Cell Signaling Technology	4531	Polyclonal	Rabbit	Synthetic phosphopeptide corresponding to residues surrounding Thr184 and Thr187 of human TAK1	WB	Detects endogenous levels of TAK1 only when dually phosphorylated at Thr184 and Thr187. Weakly cross-reacts with singly phosphorylated Thr184. [5]

Phospho-TAK1 (Thr184, Thr187) Monoclonal Antibody (K.846.3)	Thermo Fisher Scientific (Invitrogen)	MA5-15073	Monoclonal	Rabbit	Phosphopeptide corresponding to residues surrounding pThr184 and pThr187 of human TAK1	WB	Tested in 293 IL-1R cells, showing a signal increase upon IL-1 treatment.
Phospho-Tak1 (T187) Rabbit pAb	ImmunoWay	YT5379	Polyclonal	Rabbit	Not specified	WB, IHC	Detects endogenous levels of Tak1 protein only when phosphorylated at T187. Validation data includes peptide blocking.
Phospho-TAK1 (Thr187) Antibody	Affinity Biosciences	AF3019	Polyclonal	Rabbit	Not specified	WB	Cited in multiple publications for use in rat models.

Signaling Pathways and Experimental Workflows

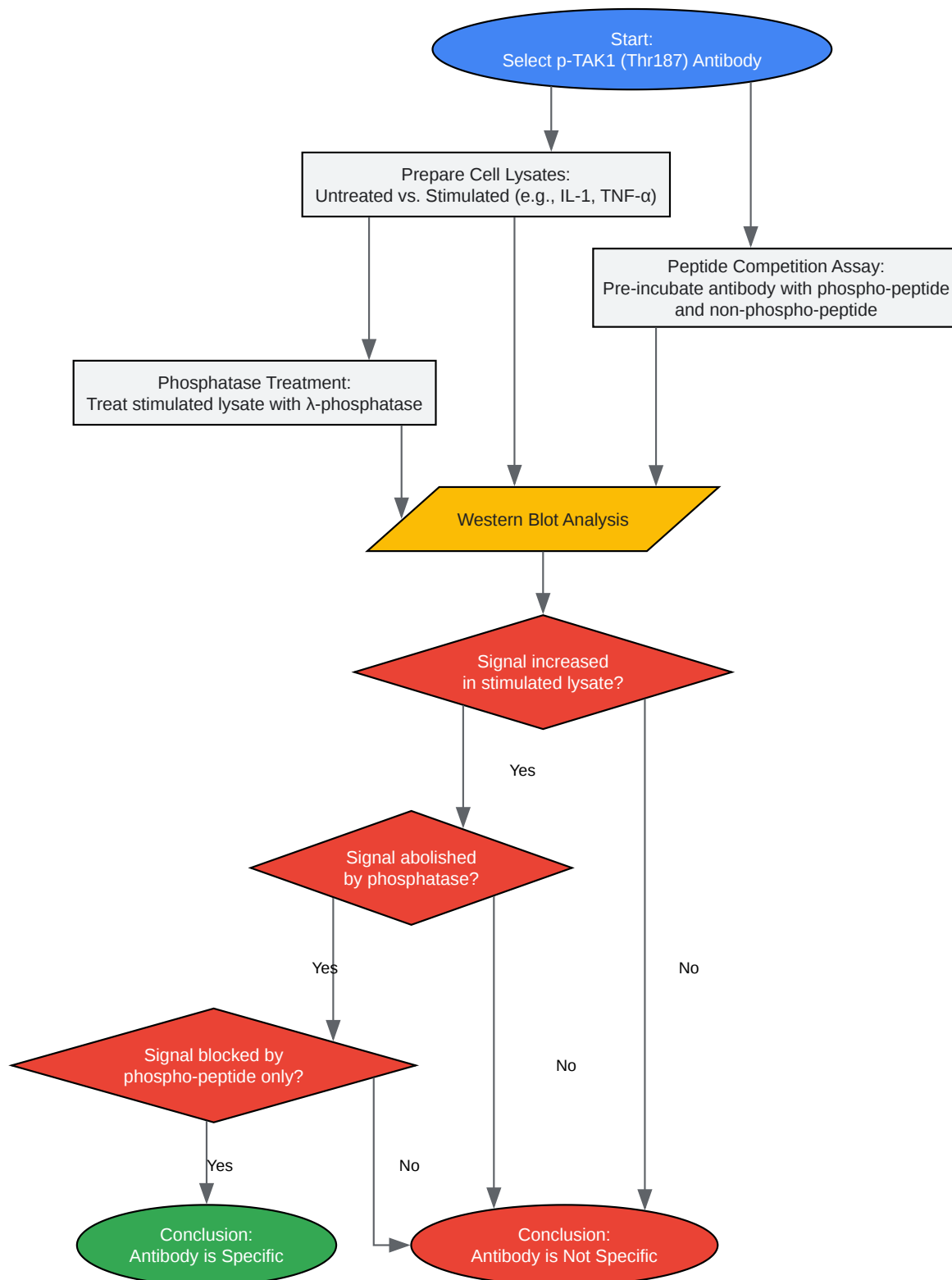
To provide a clearer understanding of the biological context and the methods for antibody validation, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for confirming antibody specificity.



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Caption: TAK1 Signaling Pathway.

Phospho-Antibody Specificity Validation Workflow

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Caption: Phospho-Antibody Specificity Validation Workflow.

Experimental Protocols

To ensure the rigorous validation of a phospho-TAK1 (Thr187) antibody, the following detailed protocols are provided for key experiments.

Protocol 1: Western Blotting for Phospho-TAK1 (Thr187) Detection

This protocol outlines the steps for detecting phosphorylated TAK1 in cell lysates.

- Cell Lysis:
 - Culture cells to the desired confluency and treat with appropriate stimuli (e.g., 20 ng/mL IL-1 β for 10-30 minutes) to induce TAK1 phosphorylation.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-40 μ g of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on an 8-10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary phospho-TAK1 (Thr187) antibody (at the manufacturer's recommended dilution) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total TAK1 or a housekeeping protein like GAPDH or β -actin.

Protocol 2: Phosphatase Treatment for Specificity Confirmation

This experiment is crucial to demonstrate that the antibody specifically recognizes the phosphorylated form of TAK1.

- Lysate Preparation:
 - Prepare a stimulated cell lysate as described in Protocol 1.
 - Aliquot the lysate into two tubes.
- Phosphatase Reaction:
 - To one tube, add λ -phosphatase (e.g., 400 units) and its corresponding reaction buffer.
 - To the control tube, add only the reaction buffer.
 - Incubate both tubes at 30°C for 30-60 minutes.
- Western Blot Analysis:
 - Stop the reaction by adding Laemmli sample buffer and boiling.
 - Perform Western blotting as described in Protocol 1, loading both the phosphatase-treated and control lysates.

- A specific phospho-antibody will show a strong signal in the control lane and a significantly reduced or absent signal in the phosphatase-treated lane.

Protocol 3: Peptide Competition Assay

This assay confirms that the antibody binds specifically to the phosphorylated epitope.

- Antibody Pre-incubation:
 - Prepare two tubes containing the diluted primary phospho-TAK1 (Thr187) antibody in blocking buffer.
 - To one tube, add the immunizing phospho-peptide at a 10-100 fold molar excess.
 - To the other tube, add the corresponding non-phospho-peptide at the same molar excess.
 - Incubate the antibody-peptide mixtures for 1-2 hours at room temperature with gentle agitation.
- Western Blotting:
 - Run duplicate Western blots with stimulated cell lysate as described in Protocol 1.
 - After blocking, incubate one membrane with the phospho-peptide-blocked antibody and the other with the non-phospho-peptide-blocked antibody.
 - Complete the Western blotting procedure as usual.
 - A specific antibody's binding will be blocked by the phospho-peptide (resulting in no signal), but not by the non-phospho-peptide.

By utilizing this guide, researchers can make an informed decision on the most suitable phospho-TAK1 (Thr187) antibody for their experimental needs and confidently validate its specificity, leading to more reliable and reproducible results.

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References

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